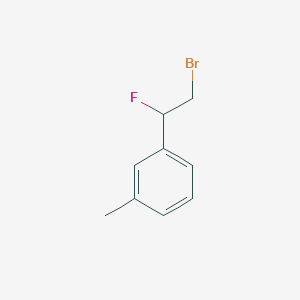
2-クロロキノリン-5-アミン
概要
説明
2-Chloroquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol. It is a chlorinated derivative of quinoline, featuring an amino group at the 5-position and a chlorine atom at the 2-position
科学的研究の応用
2-Chloroquinolin-5-amine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-Chloroquinolin-5-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
2-Chloroquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity. The molecular docking studies have revealed a lesser binding energy with 2-Chloroquinolin-5-amine, indicating a strong interaction with the target proteins .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Chloroquinolin-5-amine . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By interacting with this pathway, 2-Chloroquinolin-5-amine can influence these cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloroquinolin-5-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects.
Result of Action
The molecular and cellular effects of 2-Chloroquinolin-5-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of 29.4 μM against a non-small cell lung cancer cell line, A549 .
生化学分析
Biochemical Properties
2-Chloroquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteins involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of 2-Chloroquinolin-5-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines (A549), 2-Chloroquinolin-5-amine has demonstrated significant antiproliferative activity . This compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, 2-Chloroquinolin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, molecular docking studies have shown that 2-Chloroquinolin-5-amine can bind to proteins in the PI3K/AKT/mTOR pathway with high affinity, resulting in the inhibition of this pathway . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroquinolin-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloroquinolin-5-amine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of 2-Chloroquinolin-5-amine vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur. For instance, in animal studies, high doses of 2-Chloroquinolin-5-amine have been associated with hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Chloroquinolin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves the oxidation and conjugation of 2-Chloroquinolin-5-amine, leading to the formation of metabolites that are excreted via the urine . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 2-Chloroquinolin-5-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it may bind to plasma proteins, which can affect its bioavailability and distribution to target tissues . The localization and accumulation of 2-Chloroquinolin-5-amine in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Chloroquinolin-5-amine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . The subcellular distribution of 2-Chloroquinolin-5-amine can significantly impact its biological effects.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloroquinolin-5-amine can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. Another common method is the Friedländer synthesis, where aniline derivatives are condensed with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high purity and yield. These processes involve the use of advanced reactors and precise control of reaction conditions to optimize the synthesis.
化学反応の分析
Types of Reactions: 2-Chloroquinolin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 2-Chloroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde
5-Chloroquinolin-2-amine
2-Chloroquinoline
5-Chloroquinoline
特性
IUPAC Name |
2-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYURTHPFIWJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
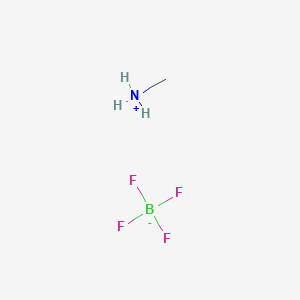
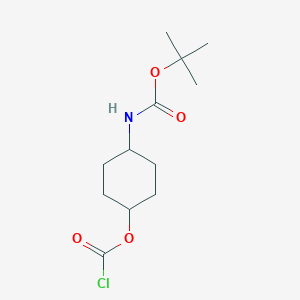

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)
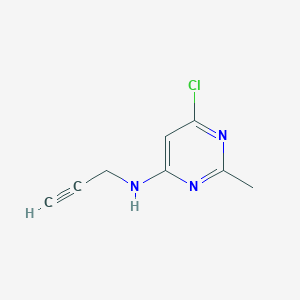
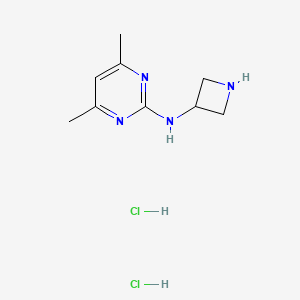
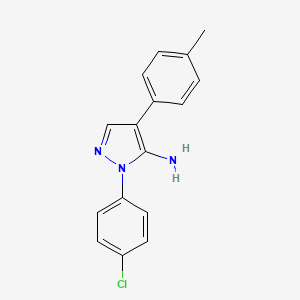
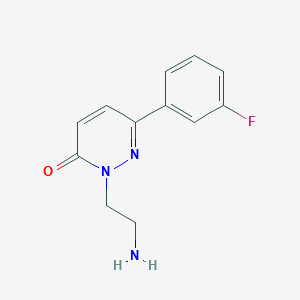
![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)


![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
